2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a bromine atom at the 2-position of a hexahydrothieno[3,2-c]pyridine ring system. This compound is classified as a brominated derivative of thieno[3,2-c]pyridine, which is characterized by its fused ring structure containing both sulfur and nitrogen atoms. The unique structure of 2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine contributes to its potential applications in medicinal chemistry and material science.
This compound can be sourced from various chemical suppliers and is often synthesized in research laboratories. It falls under the classification of heterocyclic compounds, specifically those containing both sulfur and nitrogen atoms in their structure. The compound's molecular formula is , and it has a molecular weight of approximately 202.08 g/mol.
The synthesis of 2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine can be achieved through several methods:
The reaction conditions typically require controlled temperatures (often around 50-100 °C) and can vary based on the specific reagents and solvents used. Reaction monitoring can be performed using techniques such as thin-layer chromatography to ensure completion.
The molecular structure of 2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine features:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. Monitoring can be done using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm product formation.
The mechanism of action for compounds like 2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine often involves:
Research indicates that similar compounds have shown activity against certain types of cancer cells and may act as inhibitors in metabolic pathways related to diseases such as diabetes and hypertension.
Relevant analyses often include spectroscopy (NMR and IR) to determine functional groups and purity assessments via chromatography.
The applications of 2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine include:
Systematic Nomenclature:The systematic IUPAC name 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine encodes critical structural information:
Structural Characteristics:The molecule (C₇H₁₀BrNS, MW 220.128 g/mol) exhibits a cis-fused bicyclic scaffold with defined stereochemistry at bridgehead carbons (3a,7a). Key features include:
Table 1: Structural Comparison with Key Analogues
Compound Name | Saturation Level | Molecular Formula | Key Distinguishing Feature | |
---|---|---|---|---|
2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine | 3a,4,5,6,7,7a-H₆ | C₇H₁₀BrNS | Bromination + full piperidine + partial thiophene saturation | |
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 4,5,6,7-H₄ | C₇H₈BrNS | Aromatic thiophene ring, no saturation at 3a/7a | |
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | 4,5,6,7,7a-H₅ | C₇H₉NOS | Ketone at C2, lactam formation | [1] [3] [4] |
The compound emerged from systematic exploration of thienopyridine pharmacophores during antithrombotic drug research (1990s–2000s). Key developments include:
Bromine-Directed Reactivity:
The C-Br bond undergoes diverse metal-mediated cross-coupling reactions, enabling structural diversification:
Table 2: Synthetic Applications of the C-Br Bond
Reaction Type | Reagents/Conditions | Product Class | Application Example | |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°C | 2-Aryl-hexahydrothienopyridines | Biaryl pharmacophore development | |
Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, R₂NH, t-BuONa, toluene | 2-Amino derivatives | Piperidine-based catalyst synthesis | |
Reduction | Zn/NH₄Cl, EtOH/H₂O or Pd/C, H₂ | Des-bromo hexahydrothienopyridine | Core structure for reductive alkylation | [1] [8] |
Amine-Functionalized Reactions:
Prasugrel Intermediate Chemistry:
The compound serves as the penultimate precursor for prasugrel through a three-stage sequence:
Solubility enhancements are achieved through in situ salt formation (e.g., p-toluenesulfonate salt, CAS 952340-39-5), leveraging sulfonate groups for improved polar solvent processing [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7